molecular formula C8H11NO2 B1622538 4-(2-Aminoethoxy)phenol CAS No. 50634-76-9

4-(2-Aminoethoxy)phenol

Cat. No. B1622538
CAS RN: 50634-76-9
M. Wt: 153.18 g/mol
InChI Key: QSDOKFGRSJQNMX-UHFFFAOYSA-N
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Description

“4-(2-Aminoethoxy)phenol” is a chemical compound with the linear formula C8H11NO2 . It has a molecular weight of 153.182 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds like “4-(2-Aminoethoxy)phenol” often involves the addition of organometallic reagents to boranes . This process is part of the broader category of nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)phenol” is defined by its linear formula C8H11NO2 . More detailed structural information may be available in 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

Phenols, which “4-(2-Aminoethoxy)phenol” is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in these reactions .

Scientific Research Applications

  • Colorimetric Determination in Pesticide Formulations 4-Aminoantipyrine, a derivative of 4-(2-Aminoethoxy)phenol, is used in the colorimetric determination of propoxur in pesticide formulations and water samples. This method involves the alkaline hydrolysis of the pesticide, where the resultant phenol reacts with 4-aminoantipyrine to form a colored dye that can be measured spectrophotometrically (Venkateswarlu & Seshaiah, 1995).

  • Electrochemical Oxidation and Synthesis of Organosulfur Compounds Research on the electrochemical oxidation of 4-amino phenol, a structurally similar compound to 4-(2-Aminoethoxy)phenol, has been conducted. This process is utilized in the synthesis of new organosulfur compounds, with applications in various chemical processes and potential use in pharmaceuticals (Amani & Torabi, 2021).

  • Biochemical Activities in Metal Complexes 4-Aminoantipyrine based mixed ligand metal complexes have been synthesized and studied for their in vitro antimicrobial activity and interaction with calf thymus DNA. These complexes show promise in various biochemical applications, including the potential for antimicrobial properties (Joseph & Rani, 2013).

  • Dopaminergic Agents in Medical Research 4-(Aminoethoxy)indole derivatives, related to 4-(2-Aminoethoxy)phenol, have been synthesized and evaluated for their affinity to dopamine D2 receptors. These studies are crucial for developing new therapeutic agents for disorders resulting from dopaminergic activity imbalances (Mewshaw et al., 1999).

  • Determination of Ammonium in Soil and Water A method involving 4-amino phenol for the colorimetric determination of ammonium in soil extracts and water samples has been researched. This method provides a sensitive and convenient approach for environmental monitoring and analysis (Rhine et al., 1998).

  • Blood Glucose Determination 4-Amino phenol has been used in a method for determining glucose in blood, involving the reaction of glucose oxidase with glucose. This method is vital for medical diagnostics and research (Trinder, 1969).

  • Regioselective Enzymatic Polymerization Studies on the regioselective enzymatic polymerization of 4-amino-phenol have led to the synthesis of electrical conducting polymers. This has potential applications in the field of redox-active polymers and materials science (Reihmann & Ritter, 2002).

Safety And Hazards

Sigma-Aldrich provides “4-(2-Aminoethoxy)phenol” as-is and makes no representation or warranty whatsoever with respect to this product . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-(2-aminoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDOKFGRSJQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198677
Record name 4-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)phenol

CAS RN

50634-76-9
Record name 4-(2-Aminoethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50634-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Kanan, A Malkawi - Desalination and Water Treatment, 2017 - cabdirect.org
Mixed silver-zinc doped in zeolite Y was prepared via cation exchange process. Two samples with various silver and zinc contents were prepared as well as two samples modified with …
Number of citations: 5 www.cabdirect.org

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